molecular formula C23H21N3O6S B2617310 [(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040665-03-9

[(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2617310
CAS No.: 1040665-03-9
M. Wt: 467.5
InChI Key: YXCRXVFTBGMTBP-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core (1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl) linked to a benzoate ester group. The ester is further modified with a (4-methoxyphenyl)carbamoyl moiety. The benzothiadiazine ring system is a sulfur- and nitrogen-containing heterocycle known for conformational flexibility due to puckering dynamics , which may influence its physicochemical and biological properties.

Synthesis of such compounds typically follows strategies analogous to those described for methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates, where substituents are introduced early in the synthesis to avoid isomerization challenges . The target compound’s structural complexity necessitates precise regiochemical control during synthesis, as post-cyclization modifications often lead to mixtures of products .

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-31-18-12-10-17(11-13-18)24-21(27)14-32-23(28)16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)33(29,30)26-22/h2-13,22,25-26H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRXVFTBGMTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyphenyl isocyanate, which is then reacted with a suitable carbamoylmethyl precursor. The resulting intermediate is further reacted with 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

[(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with specific biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazine/Benzothiadiazine Cores

Compound A : Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate ()

  • Core: Benzothiazine (non-dihydro, sulfur-dioxide group).
  • Substituents : Hydroxy at position 4, methyl ester at position 3.
  • Key Differences : Lacks the (4-methoxyphenyl)carbamoyl group and dihydro character in the benzothiadiazine ring.
  • Synthesis : Achieved via sulfonylation of anthranilic acids, yielding >80% purity .
  • Applications : Serves as a precursor for anti-inflammatory or antimicrobial agents.

Compound B : [(4-Methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)benzoate (Target Compound)

  • Substituents : (4-Methoxyphenyl)carbamoyl enhances lipophilicity and hydrogen-bonding capacity.
  • Synthesis Likelihood : Requires early introduction of substituents to avoid isomerization, similar to Compound A .

Thiadiazole-Containing Analogues

Compound C : Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (–6)

  • Core : 1,3,4-Thiadiazole (five-membered ring with sulfur and two nitrogens).
  • Substituents : Phenylcarbamoyl group at position 5 of thiadiazole; benzoate ester at position 4.
  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .
  • Applications : Used in research and development, with handling requiring stringent safety protocols (e.g., fume hoods, protective gear) .

Comparative Analysis

Physicochemical Properties

Compound Core Structure Molecular Weight Key Substituents Solubility (Predicted)
Target Dihydrobenzothiadiazine ~450 g/mol (4-Methoxyphenyl)carbamoyl Moderate (polar groups)
Compound A Benzothiazine ~255 g/mol Hydroxy, methyl ester Low (hydrophobic core)
Compound C 1,3,4-Thiadiazole 369.4 g/mol Phenylcarbamoyl, methoxybenzoate Low (aromatic dominance)
  • Target vs. The 4-methoxy group in the target compound increases polarity relative to Compound A’s hydroxy group.
  • Target vs. Compound C : The benzothiadiazine core’s puckering dynamics contrast with the planar thiadiazole, possibly altering binding kinetics in biological targets.

Biological Activity

The compound [(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic molecule with potential biological applications. Its structural features suggest that it may exhibit various biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Formula

The compound has a unique structure that combines a methoxyphenyl group, a carbamoylmethyl group, and a benzothiadiazinyl benzoate moiety. The molecular formula is C23H21N3O6SC_{23}H_{21}N_3O_6S, and its IUPAC name is [2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate .

Physical Properties

PropertyValue
Molecular Weight445.49 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as P-glycoprotein (P-gp), which is known to confer multidrug resistance in cancer therapy .
  • Case Study : A study on related compounds demonstrated that they selectively kill cells expressing P-gp more effectively than non-expressing cells. This selectivity can be quantified using the ratio of IC50 values from different cell lines .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity :

  • In Vitro Studies : Testing against various bacterial strains showed significant inhibition of growth, indicating potential as an antimicrobial agent.
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes:

  • Target Enzymes : Research indicates that it may inhibit enzymes involved in metabolic pathways relevant to disease states.
  • Implications : Such enzyme inhibition could lead to therapeutic applications in managing conditions like inflammation or metabolic disorders.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in P-gp expressing cells
AntimicrobialInhibits growth of various bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies on Anticancer Activity

A detailed examination of the compound's anticancer properties was conducted using various cancer cell lines:

  • Cell Lines Tested :
    • KB-3-1 (P-gp negative)
    • KB-V1 (P-gp positive)
  • Results :
    • The compound exhibited a higher cytotoxicity against KB-V1 cells compared to KB-3-1 cells, indicating MDR1-selective activity.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific receptors or enzymes.
  • Modulating signaling pathways related to cell survival and proliferation.

Further studies are necessary to elucidate the precise molecular interactions and pathways involved.

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